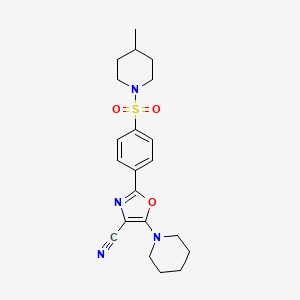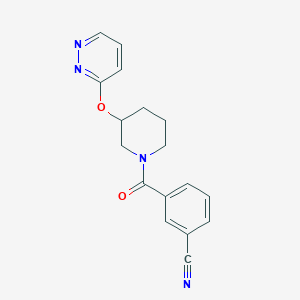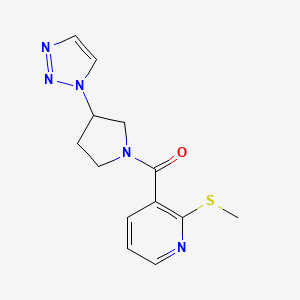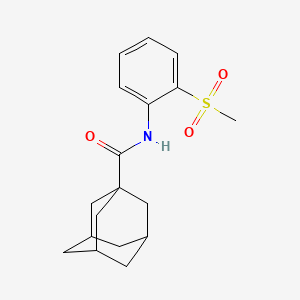
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile" often involves complex reactions utilizing nucleophilic substitution, cyclization, and alkylation steps. Studies such as the one by Mishriky and Moustafa (2013) demonstrate synthesis processes involving nucleophilic substitution reactions crucial for creating structurally similar compounds, emphasizing the methodological diversity in achieving targeted molecular frameworks (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is meticulously analyzed through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide insights into the compound's conformation, bond lengths, angles, and overall geometry, which are critical for understanding its reactivity and interactions. For example, the structural characterization work by Karczmarzyk and Malinka (2008) on analgesic isothiazolopyridines provides a glimpse into the detailed structural elucidation practices essential for compounds with complex molecular architectures (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
The chemical reactions involving "2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile" and its derivatives can include oxidation, reduction, halogenation, and more, each influencing the compound's chemical properties. Research by Patil and Luzzio (2016) on the reactions of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole highlights the versatility and reactivity of sulfonyl and oxazole groups in synthetic chemistry (Patil & Luzzio, 2016).
Scientific Research Applications
Synthesis and Chemical Characterization
The compound 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile is involved in the synthesis and chemical characterization of various derivatives with potential biological activities. Its structure enables the formation of compounds with significant synthetic interest, serving as a precursor for developing new chemical entities with targeted properties. For example, the synthesis of extended oxazoles and the introduction of sulfonyl and piperidine functionalities are highlighted in research aiming at the creation of novel compounds with potential biological applications. These synthetic methodologies demonstrate the versatility of the compound as a scaffold for further chemical modifications, leading to a wide range of derivatives with varied biological activities (Patil & Luzzio, 2016).
Biological Activities and Pharmacological Potential
In the domain of medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The incorporation of the 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-5-(piperidin-1-yl)oxazole-4-carbonitrile scaffold into new chemical entities has led to the discovery of compounds with significant biological activities. For instance, derivatives exhibiting antibacterial and antitubercular activities have been developed, indicating the potential of the compound in contributing to the fight against resistant bacterial strains and tuberculosis. Moreover, its derivatives have been explored for their anticancer activities, offering a promising avenue for the development of novel chemotherapeutic agents (Aziz‐ur‐Rehman et al., 2017; Kachaeva et al., 2018).
properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-9-13-25(14-10-16)29(26,27)18-7-5-17(6-8-18)20-23-19(15-22)21(28-20)24-11-3-2-4-12-24/h5-8,16H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPNWYMSHAYXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)


![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)




